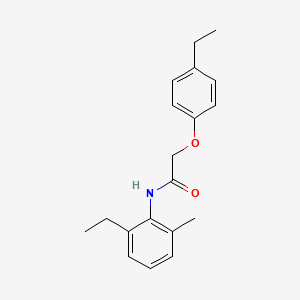
N-(2-ethyl-6-methylphenyl)-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-(4-ethylphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with ethyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethyl-6-methylphenyl)-2-(4-ethylphenoxy)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-(4-ethylphenoxy)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-ethyl-6-methylphenyl)-2-(4-ethylphenoxy)acetamide can undergo oxidation reactions, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学的研究の応用
Chemistry: N-(2-ethyl-6-methylphenyl)-2-(4-ethylphenoxy)acetamide is used as an intermediate
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-ethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-15-9-11-17(12-10-15)22-13-18(21)20-19-14(3)7-6-8-16(19)5-2/h6-12H,4-5,13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJTZOTUBXRABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC=C2CC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Ethyl-4-methylindolo[2,3-b]quinoxaline](/img/structure/B5747998.png)
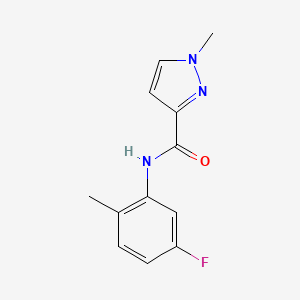
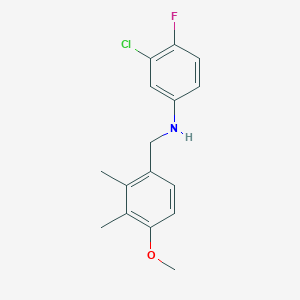
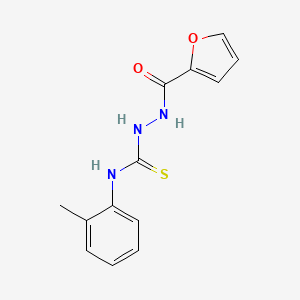
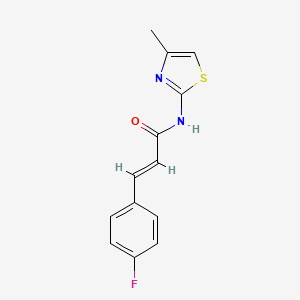

![N-(furan-2-ylmethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide](/img/structure/B5748044.png)
![cyclopropyl{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B5748049.png)
![2-oxo-2-phenylethyl naphtho[2,1-b]furan-2-carboxylate](/img/structure/B5748053.png)
![4-(2-{[(4-chlorophenyl)methyl]sulfanyl}acetamido)benzoic acid](/img/structure/B5748059.png)
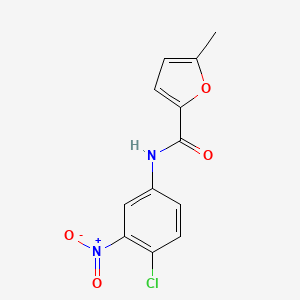
![2-[(4-methyl-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5748081.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5748083.png)
![N-(2-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B5748088.png)
